molecular formula C13H16N2O B14252295 3,7-Methano-3H-3-benzazonin-2(1H)-one, 1-amino-4,5,6,7-tetrahydro- CAS No. 228877-61-0

3,7-Methano-3H-3-benzazonin-2(1H)-one, 1-amino-4,5,6,7-tetrahydro-

Cat. No.: B14252295
CAS No.: 228877-61-0
M. Wt: 216.28 g/mol
InChI Key: UDPSYOIOZFCNBH-UHFFFAOYSA-N
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Description

“3,7-Methano-3H-3-benzazonin-2(1H)-one, 1-amino-4,5,6,7-tetrahydro-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,7-Methano-3H-3-benzazonin-2(1H)-one, 1-amino-4,5,6,7-tetrahydro-” typically involves multiple steps, including the formation of the core ring structure and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the ring structure through cyclization of appropriate precursors.

    Amination Reactions: Introduction of the amino group through nucleophilic substitution or reductive amination.

    Hydrogenation: Reduction of double bonds to achieve the tetrahydro configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups and achieve different hydrogenation states.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3,7-Methano-3H-3-benzazonin-2(1H)-one: A structurally related compound with similar properties.

    1-Amino-4,5,6,7-tetrahydro-3H-3-benzazonin-2-one: Another related compound with slight variations in the ring structure and functional groups.

Uniqueness

“3,7-Methano-3H-3-benzazonin-2(1H)-one, 1-amino-4,5,6,7-tetrahydro-” is unique due to its specific ring structure and functionalization, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

228877-61-0

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

8-amino-10-azatricyclo[8.3.1.02,7]tetradeca-2,4,6-trien-9-one

InChI

InChI=1S/C13H16N2O/c14-12-11-6-2-1-5-10(11)9-4-3-7-15(8-9)13(12)16/h1-2,5-6,9,12H,3-4,7-8,14H2

InChI Key

UDPSYOIOZFCNBH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(C1)C(=O)C(C3=CC=CC=C23)N

Origin of Product

United States

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